![molecular formula C18H16N4OS B276452 6-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276452.png)
6-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic molecule that contains both triazole and thiadiazole rings. This compound has shown promising results in various scientific studies, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase-dependent pathway. It also inhibits the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. Additionally, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that 6-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has minimal toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. It has also been shown to have good bioavailability and can cross the blood-brain barrier.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent anti-cancer activity. It has also shown promising results as an anti-inflammatory and anti-microbial agent. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in clinical settings.
Future Directions
There are several future directions for the study of 6-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the main areas of research is to further elucidate its mechanism of action and optimize its use in clinical settings. Additionally, studies can be conducted to explore its potential as an anti-viral and anti-parasitic agent. Further studies can also be conducted to explore its potential as a drug delivery system for targeted drug delivery. Finally, studies can be conducted to explore its potential as a diagnostic tool for cancer detection.
Conclusion:
In conclusion, 6-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has shown significant potential in various scientific studies. It has potent anti-cancer, anti-inflammatory, and anti-microbial activity. However, further studies are needed to fully understand its mechanism of action and optimize its use in clinical settings. The future directions for the study of this compound are vast and offer exciting opportunities for scientific research.
Synthesis Methods
The synthesis of 6-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods, including the reaction of 3,4-dimethylbenzoyl chloride with 3-methoxyphenyl hydrazine to form 3,4-dimethylphenylhydrazine-1-carboxamide. This intermediate compound is then reacted with thiosemicarbazide to form the final product. Other methods include the reaction of 3,4-dimethylbenzoyl chloride with 3-methoxyphenyl hydrazine followed by the reaction with thiocarbohydrazide.
Scientific Research Applications
6-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific studies. It has been extensively studied for its potential as an anti-cancer agent. Studies have shown that this compound has potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential as an anti-inflammatory and anti-microbial agent.
properties
Molecular Formula |
C18H16N4OS |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-11-7-8-14(9-12(11)2)17-21-22-16(19-20-18(22)24-17)13-5-4-6-15(10-13)23-3/h4-10H,1-3H3 |
InChI Key |
MBQVDINMEHLBNN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



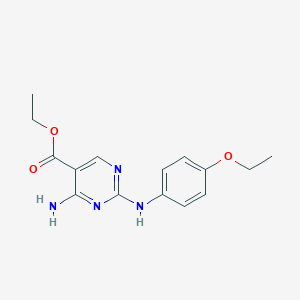


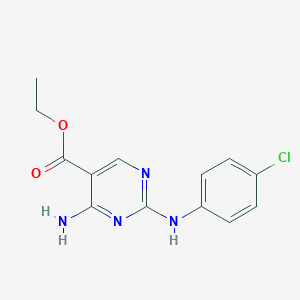
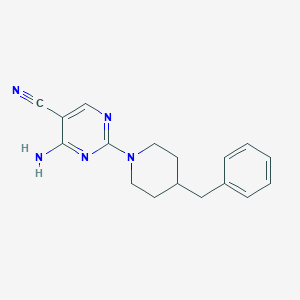
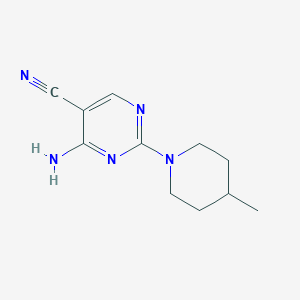
![5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B276377.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276379.png)
![N-phenyl-N'-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B276380.png)
![Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B276383.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)
![3-(trifluoromethyl)-7H-[1,2,4]triazolo[3',4':2,3][1,3]thiazino[5,6-c]quinolin-7-one](/img/structure/B276385.png)
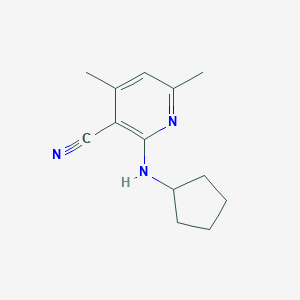
![methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276392.png)